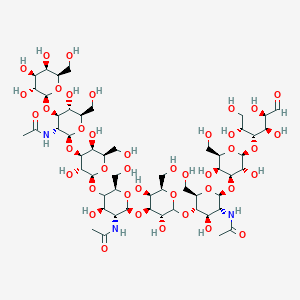

p-Lacto-N-octaose

Description

Properties

CAS No. |

150517-85-4 |

|---|---|

Molecular Formula |

C54H91N3O41 |

Molecular Weight |

1438.3 g/mol |

IUPAC Name |

N-[(2S,3R,4R,6R)-2-[(3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1 |

InChI Key |

JUJZVMYPNJNART-ZPNUIHFXSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |

physical_description |

Solid |

Synonyms |

para-Lacto-N-octaose |

Origin of Product |

United States |

Structural Characterization and Isomeric Distinctions of P Lacto N Octaose

Methodologies for Primary Structure Determination

The determination of the primary structure of p-Lacto-N-octaose relies on a combination of powerful analytical methods. capes.gov.brjst.go.jp Nuclear Magnetic Resonance (NMR) spectroscopy and various Mass Spectrometry (MS) techniques are the cornerstones of this analytical approach, each providing complementary information to assemble a complete structural picture. capes.gov.brjst.go.jpcapes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oligosaccharides like this compound. capes.gov.brjst.go.jp Specifically, one-dimensional (1D) and two-dimensional (2D) ¹H-NMR (proton NMR) experiments provide extensive information regarding the monosaccharide composition, anomeric configurations (α or β), and the linkages between the sugar units. capes.gov.brcapes.gov.brnih.gov

In the analysis of this compound, the chemical shifts of anomeric protons are particularly diagnostic. For instance, specific signals in the ¹H-NMR spectrum can be assigned to the anomeric protons of the constituent monosaccharides, including galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc). The coupling constants (J-values) derived from these signals help to determine the anomeric configuration.

Research has reported the complete ¹H and ¹³C NMR spectral assignments for this compound, which was isolated from human milk. capes.gov.br This comprehensive analysis confirmed its unique core structure. capes.gov.brjst.go.jp The structural determination was achieved through 400-MHz ¹H- and ¹³C-NMR spectroscopy, which allowed for the unambiguous assignment of all proton and carbon signals, solidifying the proposed primary structure. capes.gov.br

Table 1: Illustrative ¹H-NMR Chemical Shift Data for Key Residues in Oligosaccharides Related to this compound

| Monosaccharide Residue | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Configuration | Linkage Type |

| Galactose (Gal) | ~4.4-4.6 | β | 1→3, 1→4 |

| N-Acetylglucosamine (GlcNAc) | ~4.6-4.8 | β | 1→3, 1→6 |

| Glucose (Glc) | ~4.6 (β), ~5.2 (α) | α/β | Reducing End |

| Fucose (Fuc) | ~4.9-5.1 | α | 1→2, 1→3, 1→4 |

Note: This table provides typical chemical shift ranges for monosaccharide residues found in human milk oligosaccharides and is for illustrative purposes. Specific values for this compound are determined through detailed spectral analysis.

Mass spectrometry (MS) is a highly sensitive technique that provides crucial information about the molecular weight, composition, and sequence of oligosaccharides. jst.go.jpcapes.gov.brnih.govvulcanchem.comnih.govacs.orgucdavis.edu Various MS methods have been applied to the structural analysis of this compound and its isomers.

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) has been historically significant in the structural analysis of complex carbohydrates. capes.gov.brjst.go.jpgenscript.comwikipedia.orgtaylorfrancis.com This soft ionization technique allows for the determination of the molecular weight of intact oligosaccharides with minimal fragmentation. wikipedia.org For this compound, FAB-MS was used in combination with ¹H-NMR spectroscopy to confirm its primary structure. capes.gov.brjst.go.jp The technique provides the molecular mass of the compound, which in turn reveals its monosaccharide composition. taylorandfrancis.com FAB-MS can also yield some sequence information through the analysis of fragment ions generated in the mass spectrometer. genscript.comtaylorandfrancis.com

Nano-electrospray ionization mass spectrometry (nano-ESI-MS), particularly when coupled with tandem mass spectrometry (MSn), is a powerful tool for the analysis of complex mixtures of oligosaccharides. acs.orgacs.orgcore.ac.uk This technique allows for the differentiation of isomeric structures based on their distinct fragmentation patterns. core.ac.uk In the context of human milk oligosaccharides, which include this compound, nano-ESI-MSn has been used to identify previously unknown isomeric structures from complex mixtures. core.ac.uk The method's high sensitivity is advantageous when analyzing low-abundance species. acs.org

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and versatile technique for the structural characterization of oligosaccharides. capes.gov.brnih.govwikipedia.org It is a soft ionization method that allows for the analysis of intact macromolecules. wikipedia.org In the study of isomers like this compound, ESI-MS/MS is used to determine branching patterns, partial sequences, and the location of labile groups such as fucose. capes.gov.brnih.gov The fragmentation patterns obtained from MS/MS experiments provide detailed structural information that is complementary to NMR data. capes.gov.brnih.gov

Table 2: Representative Fragment Ions in ESI-MS/MS of Hexasaccharides (as a model for oligosaccharide fragmentation)

| Fragment Ion Type | Description | Structural Information Gained |

| B-ions | Cleavage at the glycosidic bond, retaining the charge on the non-reducing end. | Sequence from the non-reducing end. |

| Y-ions | Cleavage at the glycosidic bond, retaining the charge on the reducing end. | Sequence from the reducing end. |

| C-ions | Similar to B-ions with an additional hydrogen. | Sequence from the non-reducing end. |

| Z-ions | Similar to Y-ions with a loss of hydrogen. | Sequence from the reducing end. |

| Cross-ring Cleavage Ions (A, X) | Cleavage of two bonds within a monosaccharide ring. | Linkage positions. |

Note: This table illustrates the types of fragment ions typically observed in the ESI-MS/MS analysis of oligosaccharides. The specific fragmentation of this compound would provide detailed information about its unique structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and sensitive method for the analysis of complex mixtures of oligosaccharides. nih.govnih.gov It is particularly useful for profiling the composition of human milk oligosaccharides. nih.gov In MALDI-TOF-MS, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to soft ionization of the analyte. nih.gov This technique can be used to determine the molecular weights of various oligosaccharides in a mixture, including this compound, and to monitor their presence in biological samples. nih.govnih.gov

Mass Spectrometry Techniques for this compound Structure Elucidation.

All-Ion Fragmentation Liquid Chromatography-Electrospray Ionization-Ion Mobility-Mass Spectrometry (LC-ESI-IM-MS) for HMO Profiling

The comprehensive analysis and profiling of Human Milk Oligosaccharides (HMOs) present a significant analytical challenge due to their immense structural complexity and the existence of numerous isomers. nih.govacs.org A powerful and robust technique developed to address this challenge is All-Ion Fragmentation Liquid Chromatography-Electrospray Ionization-Ion Mobility-Mass Spectrometry (LC-ESI-IM-MS). nih.govnih.gov This advanced, four-dimensional analytical approach provides in-depth characterization and permits the simultaneous identification and relative quantification of up to 200 HMO compounds. nih.gov

The method integrates four distinct analytical dimensions for enhanced structural resolution:

High-Resolution Liquid Chromatography (LC): Separates HMOs based on their physicochemical properties, providing the initial dimension of separation by retention time (RT). nih.govnih.gov

Ion Mobility (IM) Spectrometry: Adds a second layer of separation based on the size, shape, and charge of the ions as they travel through a gas-filled drift tube, providing a characteristic drift time for each isomer. nih.govnih.gov

Accurate Mass Precursor Ion Measurement (MS): High-resolution mass spectrometry accurately determines the mass-to-charge ratio (m/z) of the intact precursor ions, confirming their elemental composition. nih.govnih.gov

All-Ion Fragmentation (AIF): This dimension involves collision-induced dissociation (CID), which fragments the precursor ions to generate a spectrum of diagnostic fragment ions. nih.gov These fragmentation patterns are unique to specific glycosidic linkages and branching patterns, providing critical information for structural elucidation. nih.govnih.gov

This multi-dimensional analytical strategy is highly effective for resolving co-eluting HMO structural isomers that cannot be distinguished by conventional LC-MS methods alone. nih.govresearchgate.net By combining LC-derived retention time, IM-derived drift time, and AIF-derived exact mass measurements of both precursor and fragment ions, the AIF LC-ESI-IM-MS technique enables confident identification of a broad array of HMOs, from simple to highly complex structures, even when authentic analytical standards are unavailable. nih.govnih.gov The use of negative-ion mode ESI is often preferred as it provides strong signals for oligosaccharides. acs.orgacs.org

Specific Glycosidic Linkages and Branching Patterns in this compound

This compound (para-Lacto-N-octaose) is a neutral core oligosaccharide found in human milk. nih.govresearchgate.net Its structure is defined by a specific sequence of monosaccharides connected by characteristic glycosidic bonds. Like all core HMOs, its structure is built upon a lactose (B1674315) (Galβ1-4Glc) core at the reducing end. nih.govnih.govnih.gov

The detailed structure of this compound consists of a repeating disaccharide unit, Galβ1-3GlcNAc, extending from another disaccharide unit, Galβ1-4GlcNAc, which is then linked to the lactose core. This creates a linear octasaccharide. The systematic name reveals the precise arrangement and linkages: O-β-D-galactopyranosyl-(1→3)-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-(1→3)-O-β-D-galactopyranosyl-(1→4)-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-(1→3)-O-β-D-galactopyranosyl-(1→4)-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-Glucose. nih.gov

The "para" designation in its name refers to its core structure, which is built upon para-Lacto-N-hexaose. nih.govjst.go.jp Unlike branched isomers, this compound is characterized by a linear elongation of its carbohydrate backbone. This linear structure consists of repeating N-acetyllactosamine units with specific linkages.

| Attribute | Description |

| Core Structure | para-Lacto-N-octaose (pLNO) researchgate.net |

| Monosaccharide Units | D-Glucose (Glc), D-Galactose (Gal), N-acetyl-D-glucosamine (GlcNAc) acs.org |

| Backbone Structure | Linear chain built on a lactose (Galβ1-4Glc) core nih.govnih.gov |

| Repeating Units | Contains repeating Galβ1-3GlcNAc and Galβ1-4GlcNAc sequences |

| Key Glycosidic Linkages | β(1→3), β(1→4) nih.gov |

| Branching | None; it is a linear oligosaccharide vulcanchem.com |

Differentiation of this compound from Related Octasaccharide Isomers

The biological functions of HMOs are thought to be highly dependent on their specific structures, including subtle differences in glycosidic linkages and branching. acs.orgnih.gov Therefore, distinguishing between isomers such as this compound and other octasaccharides is crucial for understanding their roles. Analytical techniques like LC-ESI-IM-MS are essential for this differentiation. nih.gov

Lacto-N-octaose (LNO) and Lacto-N-neooctaose (LNnO) are two other important octasaccharide isomers found in human milk. nih.govresearchgate.net The primary distinction between these isomers and this compound lies in the type of repeating disaccharide units that form their backbone.

Lacto-N-octaose (LNO) is composed of Type 1 (Galβ1-3GlcNAc) chains. nih.gov

Lacto-N-neooctaose (LNnO) is composed of Type 2 (Galβ1-4GlcNAc) chains. researchgate.net

This compound (pLNO) contains a combination of both Type 1 and Type 2 linkages, forming a distinct linear sequence. nih.gov

These structural variations, though subtle, result in different three-dimensional shapes, which can be distinguished by advanced analytical methods. nih.gov

Table 1: Comparison of this compound with LNO and LNnO

| Feature | This compound | Lacto-N-octaose | Lacto-N-neooctaose |

|---|---|---|---|

| Core Type | para-Lacto (pLNO) researchgate.net | Lacto- (LNO) researchgate.net | Lacto-neo (LNnO) researchgate.net |

| Predominant Chain Type | Mixed Type 1 and Type 2 linkages nih.gov | Type 1 (Galβ1-3GlcNAc) nih.gov | Type 2 (Galβ1-4GlcNAc) researchgate.net |

| Structure | Linear vulcanchem.com | Branched or Linear extension of LNH | Linear extension of LNnH researchgate.net |

iso-Lacto-N-octaose (iLNO) is another structural isomer of this compound. nih.govresearchgate.net The fundamental difference between the "para" and "iso" forms is their branching pattern. While this compound is a linear oligosaccharide, iso-Lacto-N-octaose is a branched structure. vulcanchem.comcapes.gov.br

The branching in iso-Lacto-N-octaose occurs from the galactose residue of the lactose core, with chains extending from both the C-3 and C-6 positions. Specifically, its structure has been identified as Galβ1–3GlcNAcβ1–3Galβ1–4GlcNAcβ1–6[Galβ1–3GlcNAcβ1–3]Galβ1–4Glc. capes.gov.br This branching creates a significantly different molecular architecture compared to the linear arrangement of this compound. This structural variance is detectable through fragmentation analysis in mass spectrometry, where branched isomers yield distinct fragmentation patterns compared to their linear counterparts. nih.gov

Table 2: Comparison of this compound with iso-Lacto-N-octaose

| Feature | This compound | iso-Lacto-N-octaose |

|---|---|---|

| Core Type | para-Lacto (pLNO) researchgate.net | iso-Lacto (iLNO) researchgate.net |

| Structure | Linear vulcanchem.com | Branched capes.gov.br |

| Branching Point | Not applicable (linear) | Branching occurs from the galactose of the lactose core via β1-6 linkage capes.gov.br |

| Defining Characteristic | Linear elongation of repeating units | Presence of a GlcNAcβ1-6 linkage creating a branch capes.gov.br |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | pLNO |

| Lacto-N-octaose | LNO |

| Lacto-N-neooctaose | LNnO |

| iso-Lacto-N-octaose | iLNO |

| para-Lacto-N-hexaose | pLNH |

| Lacto-N-hexaose | LNH |

| Lacto-N-neohexaose | LNnH |

| Glucose | Glc |

| Galactose | Gal |

| N-acetylglucosamine | GlcNAc |

| Lactose |

Biosynthesis Pathways of P Lacto N Octaose in Biological Systems

Enzymatic Basis of HMO Biosynthesis in the Mammary Gland

The synthesis of all HMOs, including p-Lacto-N-octaose, originates with the disaccharide lactose (B1674315), which is abundantly present in milk. Lactose serves as the foundational substrate for a cascade of enzymatic reactions. The biosynthesis of HMOs is a complex process that occurs in the Golgi apparatus of the mammary epithelial cells. It involves the sequential addition of monosaccharides to a growing oligosaccharide chain, a process catalyzed by a variety of glycosyltransferases. These enzymes are highly specific, ensuring the correct monosaccharide is added with the correct linkage to the appropriate position on the acceptor molecule. This precision is fundamental to generating the vast diversity of HMO structures.

The enzymatic machinery for HMO synthesis is a coordinated system where different glycosyltransferases work in a specific order to build upon the lactose core. This assembly line-like process allows for the elongation and branching of the oligosaccharide chain, leading to the formation of complex structures such as this compound. The expression and activity of these enzymes are tightly regulated during lactation, ensuring the production of a consistent and beneficial profile of HMOs for the nursing infant.

Role of Glycosyltransferases in Octasaccharide Elongation and Branching

The formation of this compound from the initial lactose molecule is a multi-step process of elongation and branching, orchestrated by a suite of glycosyltransferases. These enzymes are responsible for creating the specific glycosidic bonds that define the structure of this complex octasaccharide.

Involvement of β1,3- and β1,6-N-acetylglucosaminyltransferases

The elongation of the lactose core to form the backbone of this compound is initiated by the action of N-acetylglucosaminyltransferases (GnTs). Specifically, β1,3-N-acetylglucosaminyltransferases add N-acetylglucosamine (GlcNAc) in a β1-3 linkage to a galactose (Gal) residue of the growing chain. This addition is a critical step in forming the linear lacto-N-biose units that constitute the backbone of many HMOs.

In addition to linear elongation, the structure of this compound involves branching. This is achieved through the activity of β1,6-N-acetylglucosaminyltransferases. These enzymes add a GlcNAc residue in a β1-6 linkage to a galactose residue, creating a branch point. This branching capability is crucial for the synthesis of more complex, multi-antennary HMOs. The interplay between β1,3- and β1,6-N-acetylglucosaminyltransferases is therefore essential for constructing the core structure of this compound.

Role of Galactosyltransferases

Following the addition of GlcNAc residues by GnTs, galactosyltransferases (GalTs) play a pivotal role in further elongating the oligosaccharide chains. These enzymes transfer galactose from a donor substrate, typically UDP-galactose, to the non-reducing end of the growing chain. The specific type of galactosyltransferase determines the linkage of the newly added galactose. For the synthesis of the repeating lacto-N-biose units found in this compound, β1,3-galactosyltransferases are key, as they add galactose in a β1-3 linkage to the terminal GlcNAc residue. This sequential addition of GlcNAc and Gal units by their respective transferases leads to the formation of the elongated backbone of the octasaccharide.

Fucosyltransferase Activities and Fucosylation Patterns

The final step in the biosynthesis of many HMOs, including potentially fucosylated forms of this compound, is fucosylation. This process involves the addition of fucose residues to the oligosaccharide chain by fucosyltransferases (FUTs). The specific fucosylation pattern of an HMO is determined by the type of fucosyltransferase present and its substrate specificity.

There are several fucosyltransferases involved in HMO synthesis, with FUT2 and FUT3 being the most significant. FUT2, also known as the "secretor" enzyme, is an α1,2-fucosyltransferase that adds fucose in an α1-2 linkage to terminal galactose residues. FUT3, the "Lewis" enzyme, is an α1,3/4-fucosyltransferase that can add fucose in either an α1-3 or α1-4 linkage to GlcNAc residues. The presence and activity of these enzymes determine the final fucosylation pattern of this compound, leading to different isomers of the molecule.

| Enzyme Class | Specific Enzyme Type | Function in this compound Biosynthesis |

| N-acetylglucosaminyltransferases | β1,3-N-acetylglucosaminyltransferase | Elongates the oligosaccharide chain by adding GlcNAc in a β1-3 linkage. |

| β1,6-N-acetylglucosaminyltransferase | Creates branch points by adding GlcNAc in a β1-6 linkage. | |

| Galactosyltransferases | β1,3-galactosyltransferase | Adds galactose in a β1-3 linkage to terminal GlcNAc, further elongating the chain. |

| Fucosyltransferases | α1,2-fucosyltransferase (FUT2) | Adds fucose in an α1-2 linkage to terminal galactose (in secretor positive individuals). |

| α1,3/4-fucosyltransferase (FUT3) | Adds fucose in α1-3 or α1-4 linkages to GlcNAc (in Lewis positive individuals). |

Substrate Specificity and Reaction Cascades

The biosynthesis of this compound is a highly ordered process, where the product of one enzymatic reaction becomes the substrate for the next. This reaction cascade is dictated by the substrate specificity of the involved glycosyltransferases. Each enzyme recognizes a specific acceptor molecule and catalyzes the addition of a specific monosaccharide in a defined linkage.

The cascade for this compound likely begins with lactose. A β1,3-N-acetylglucosaminyltransferase acts on lactose to form lacto-N-triose. This is then acted upon by a β1,3-galactosyltransferase to produce lacto-N-tetraose. This process of sequential addition of GlcNAc and Gal can be repeated to elongate the chain. Branching can be introduced by a β1,6-N-acetylglucosaminyltransferase acting on an internal galactose residue. The final steps may involve fucosylation by FUT2 and/or FUT3, depending on the mother's genetic makeup. The precise order and interplay of these enzymes are crucial for the successful synthesis of the final octasaccharide structure.

Genetic and Secretor Status Influences on this compound Production

The production and final structure of this compound are significantly influenced by the mother's genetic background, particularly her secretor and Lewis gene status. These genes encode for the fucosyltransferases FUT2 and FUT3, respectively.

Individuals who are "secretors" have a functional FUT2 gene and can express the α1,2-fucosyltransferase. As a result, their milk contains HMOs with α1-2 linked fucose, such as 2'-fucosyllactose (B36931). Non-secretors have a non-functional FUT2 gene and therefore cannot produce HMOs with this linkage. Similarly, the Lewis gene (FUT3) determines the presence of α1-3/4 linked fucose.

Therefore, the fucosylation pattern of this compound will vary depending on the mother's secretor and Lewis status. A secretor, Lewis-positive mother will produce a wider variety of fucosylated this compound isomers compared to a non-secretor or Lewis-negative mother. This genetic polymorphism contributes to the remarkable diversity of HMO profiles observed among different women.

| Genetic Status | FUT2 Activity | FUT3 Activity | Expected Fucosylation on this compound |

| Secretor, Lewis Positive | Active | Active | α1-2 and α1-3/4 fucosylation |

| Secretor, Lewis Negative | Active | Inactive | Only α1-2 fucosylation |

| Non-secretor, Lewis Positive | Inactive | Active | Only α1-3/4 fucosylation |

| Non-secretor, Lewis Negative | Inactive | Inactive | No fucosylation |

Synthetic Strategies for P Lacto N Octaose and Its Analogues

Strategies for Stable Isotope-Labeled p-Lacto-N-octaose and Related Structures

The synthesis of stable isotope-labeled human milk oligosaccharides (HMOS), including this compound and its analogues, is crucial for their detailed structural characterization, metabolic studies, and quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.govnih.govsymeres.comsilantes.com. These labeled compounds serve as indispensable internal standards or reference materials, enabling precise quantification and facilitating the elucidation of complex biological pathways nih.govnih.govsymeres.comsilantes.com.

Enzymatic Synthesis Approaches

Enzymatic strategies have emerged as a powerful and efficient method for the tailored synthesis of stable isotope-labeled HMOS nih.govnih.govexlibrisgroup.comresearchgate.netresearchgate.net. These methods often involve the use of specific glycosyltransferases and nucleotide sugar precursors that have been enriched with stable isotopes. For instance, researchers have developed cascades of salvage-like nucleotide sugar-producing enzymes combined with Leloir-glycosyltransferases to assemble [13C6]galactose into various lacto-N- and lacto-N-neo-type HMOS structures, extending up to octaoses nih.govnih.govexlibrisgroup.comresearchgate.netresearchgate.net.

A notable advancement includes the enzymatic production of UDP-[15N]GlcNAc and its subsequent application in the synthesis of [13C6/15N]lacto-N-neo-tetraose nih.govnih.govexlibrisgroup.comresearchgate.net. This approach allows for the precise incorporation of isotopic labels at specific positions within the oligosaccharide chain. Such tailored isotopic standards are vital for mass spectrometry-based quantification, particularly using techniques like matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF-MS) nih.govnih.govexlibrisgroup.com.

Specific Labeling Strategies and Outcomes

Isotopes Utilized

The primary stable isotopes employed in the synthesis of labeled HMOS include:

Carbon-13 (13C): Commonly used to label specific monosaccharide units, such as galactose ([13C6]galactose), to provide distinct mass shifts for MS detection and altered NMR signals nih.govnih.govsymeres.comsilantes.comexlibrisgroup.comresearchgate.netresearchgate.netoup.comsigmaaldrich.comnih.gov.

Nitrogen-15 (15N): Frequently incorporated into N-acetylglucosamine (GlcNAc) residues (e.g., UDP-[15N]GlcNAc) for enhanced NMR studies and MS quantification nih.govnih.govsymeres.comsilantes.comexlibrisgroup.comsigmaaldrich.comresearchgate.net.

Deuterium (2H or D): Used for labeling, often to study metabolic pathways or to improve pharmacokinetic properties of compounds, although less frequently reported specifically for this compound synthesis in the reviewed literature compared to 13C and 15N symeres.comsigmaaldrich.comnih.govmdpi.com.

Analytical Applications

Stable isotope-labeled HMOS are critical for:

Mass Spectrometry (MS): Serving as internal standards for accurate quantification of HMOS in complex biological matrices like human milk nih.govnih.govsymeres.comexlibrisgroup.com. Techniques such as MALDI-TOF-MS are particularly suited for this purpose nih.govnih.govexlibrisgroup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing enhanced spectral resolution and enabling detailed structural characterization, including the assignment of specific residues and the study of conformational dynamics symeres.comsilantes.comresearchgate.netsigmaaldrich.comresearchgate.net. The incorporation of 13C and 15N labels can resolve overlapping signals and provide sequence-specific information researchgate.netresearchgate.net.

Data Table: Synthesis of Isotope-Labeled HMOS Structures

The following table summarizes key findings from research on the synthesis of stable isotope-labeled HMOS, including approaches relevant to this compound and related structures.

| Isotope(s) Used | Target HMOS Structure(s) | Precursor(s) | Synthetic Method | Key Outcome/Yield | Analytical Application | Reference(s) |

| 13C6 | Lacto-N-type and Lacto-N-neo-type HMOS up to octaoses | [13C6]galactose | Enzymatic (sequential cascades with glycosyltransferases) | Demonstrated assembly of structures up to octaoses; [13C6]lacto-N-neo-octaose yield ~73% | MS, NMR | nih.govnih.govexlibrisgroup.comresearchgate.netresearchgate.net |

| 13C6, 15N | Lacto-N-neo-tetraose ([13C6/15N]LNnT) | UDP-[15N]GlcNAc, [13C6]Gal | Enzymatic (sequential synthesis cascade) | Overall yield (lactose-based): 91.6%; Overall incorporation yield: 74.2% | MALDI-TOF-MS for absolute quantification | nih.govnih.govexlibrisgroup.comresearchgate.net |

| 13C | Galactose-enriched HMOS (e.g., fucosyllactose) | 13C-Gal | In vivo labeling (oral intake by mothers) | Incorporation into milk OSs, excretion in infant urine | MALDI-TOF MS for isotopomer analysis | oup.com |

| 2H | N-acylhomoserine lactones (AHLs) | Deuterium-labeled precursors | Chemical synthesis (H-D exchange) | Preparation of labeled AHLs for use as internal standards | Isotope dilution mass spectrometry (GC/MS) | nih.gov |

Compound List

this compound

Lacto-N-octaose (LNO)

Lacto-N-neo-octaose (LNnO)

Lacto-N-tetraose (LNT)

Lacto-N-neotetraose (LNnT)

Lacto-N-hexaose (LNH)

Lacto-N-neohexaose (LNnH)

UDP-[15N]GlcNAc

[13C6]galactose

[13C6/15N]lacto-N-neo-tetraose

[13C6]lacto-N-neo-octaose

Fucosyllactose

N-acylhomoserine lactones (AHLs)

Biological Activities and Interactions of P Lacto N Octaose in Preclinical Models

Anti-adhesive and Anti-infective Mechanisms in In Vitro and Animal Models.

Interaction with Bacterial and Viral Lectins/Adhesins

Human milk oligosaccharides (HMOs), a complex mixture of carbohydrates, are known to play a role in modulating the infant's interaction with its microbial environment. p-Lacto-N-octaose, as a component within this broader class, is understood to contribute to these interactions. Research suggests that HMOs, in general, can act as soluble receptor analogues, preventing the adhesion of pathogenic microorganisms to epithelial surfaces nih.govjst.go.jpresearchgate.netresearchgate.net. This mechanism is crucial for inhibiting colonization and subsequent disease development by pathogens. Specifically, studies have indicated that certain oligosaccharides, including those with fucosylated structures similar to this compound, can inhibit the binding of bacteria like Campylobacter jejuni to host cells by mimicking specific carbohydrate structures on the cell surface jst.go.jpkemdikbud.go.id. Furthermore, the structural homology between HMOs and host cell surface glycans strengthens the concept that HMOs can act as decoys, binding to pathogens and thereby increasing an infant's resistance to infection researchgate.netscirp.orgnih.gov. For instance, certain fucosylated HMOs have been shown to bind to specific norovirus strains, effectively inhibiting viral infection nih.gov. While direct studies on this compound's specific interaction with viral lectins or adhesins are not extensively detailed in the provided search results, the general understanding of HMOs points to their potential role in blocking viral adhesion through similar decoy mechanisms scirp.orgnih.gov.

Immunomodulatory Effects in In Vitro and Animal Models

Human milk oligosaccharides (HMOs) are recognized for their significant immunomodulatory effects in preclinical settings, influencing both innate and adaptive immune responses nih.govresearchgate.netnih.gov. These effects are mediated through various mechanisms, including direct interaction with host cells, regulation of inflammatory responses, and modulation of cell-cell adhesion.

Regulation of Inflammatory Responses

Preclinical studies have demonstrated that HMOs can modulate inflammatory responses. A blend of prevalent fucosylated and sialylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 6'-siallylactose (6'-SL), has been shown to decrease pro-inflammatory cytokine levels in an in vitro model of intestinal inflammation nih.gov. These effects were concentration-dependent and reflected ratios found in breast milk. Other HMOs have also been observed to reduce viral load and associated inflammatory cytokines in airway epithelial cells and peripheral blood mononuclear cells (PBMCs) following respiratory viral infections in vitro scirp.org. For instance, 2'-FL significantly decreased levels of cytokines associated with disease severity and inflammation in airway epithelial cells infected with RSV. Similarly, LNnT and 6'-SL reduced influenza virus load in airway epithelial cells scirp.org. These findings suggest that specific HMO structures, potentially including this compound as part of complex mixtures, can play a role in dampening inflammatory cascades.

Effects on Cell-Cell Adhesion

HMOs have been implicated in influencing cell-cell adhesion processes, which are critical for maintaining tissue integrity and regulating immune cell interactions. Animal and preclinical studies suggest that oligosaccharides, in general, play a role in cell recognition and cell signaling, including cell adhesion cambridge.org. Some HMOs have been shown to modulate leukocyte-endothelial and neutrophil-platelet interactions cambridge.orgcambridge.org. Furthermore, blends of HMOs have demonstrated the capacity to confer intestinal epithelial barrier protection in vitro by limiting cytokine-induced decreases in transepithelial resistance (TEER) and reducing the translocation of molecules across the epithelial layer nih.govmdpi.com. These effects highlight the potential of HMOs to maintain the integrity of epithelial barriers by influencing the adhesion properties of cells within these tissues.

Other Investigated Biological Roles in Preclinical Research

Beyond direct interactions with pathogens and immune modulation, HMOs are investigated for broader biological roles in preclinical research.

Potential Role in Intestinal Maturation

Human milk oligosaccharides are considered integral to the proper maturation of the intestinal barrier scirp.orgnih.gov. Preclinical studies suggest that HMOs contribute to the development of the gut microbiota, which in turn influences intestinal maturation nih.govnih.gov. By promoting the growth of beneficial bacteria, such as bifidobacteria, HMOs can help establish a healthy gut environment that supports normal intestinal development and function kemdikbud.go.idnih.gov. The structural complexity of HMOs, including compounds like this compound, is thought to be key to these developmental roles, potentially influencing the colonization patterns of early gut microbes and their subsequent impact on the host's gastrointestinal tract nih.govnih.gov.

Compound List:

this compound

Lacto-N-octaose (LNO)

Lacto-N-neotetraose (LNnT)

2'-fucosyllactose (2'-FL)

Lacto-N-tetraose (LNT)

6'-sialyllactose (B25220) (6'-SL)

3'-sialyllactose (B164678) (3'-SL)

Lacto-N-fucopentaose I (LNFP I)

Lacto-N-difucohexaose (LNDFH I)

Lacto-N-decaose

Lacto-N-hexaose

Disialyl lacto-N-tetraose (DSLNT)

Monofucosylmonosialyllacto-N-hexaose (MFMSLNH)

Monofucosylmonosialyllacto-N-octaose (FS-LNO)

Analytical Methodologies for Quantitative Analysis and Comprehensive Profiling of P Lacto N Octaose

Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating p-Lacto-N-octaose from other components in a sample matrix, enabling subsequent detection and analysis.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly effective technique for the separation and detection of carbohydrates, including this compound, without the need for derivatization thermofisher.comsemanticscholar.orgnih.gov. This method utilizes a strong anion-exchange stationary phase and a high pH eluent (typically hydroxide-based), which ionizes carbohydrates, allowing for their separation based on their interactions with the stationary phase thermofisher.com. The pulsed amperometric detection (PAD) offers high sensitivity and selectivity for carbohydrates, as it electrochemically detects the analytes after ionization thermofisher.com. HPAEC-PAD has been successfully applied to quantify various oligosaccharides in complex matrices like human milk and infant formula, demonstrating good repeatability and recovery rates semanticscholar.orgnih.govnih.gov. Its ability to resolve different carbohydrate structures makes it suitable for profiling complex mixtures containing this compound nih.gov.

High-Performance Nanoflow Liquid Chromatography (nano-LC)

Nanoflow liquid chromatography (nano-LC) offers enhanced sensitivity and resolution compared to conventional LC systems, making it particularly valuable for the analysis of low-abundance compounds or complex mixtures researchgate.net. When coupled with sensitive detectors like mass spectrometers, nano-LC can provide detailed profiling of oligosaccharides. Studies have employed nano-LC coupled with time-of-flight mass spectrometry (nano-LC-Chip-QToF MS) for the comprehensive profiling of human milk oligosaccharides (HMOs), identifying a significant number of structures and isomers researchgate.net. This technique is instrumental in separating closely related isomers of this compound, contributing to a more complete understanding of its presence and variations in samples researchgate.netnih.gov.

Permeation Chromatography (e.g., Sephadex G25)

Permeation chromatography, also known as size exclusion chromatography (SEC) or gel filtration, separates molecules based on their hydrodynamic volume cytivalifesciences.comharvardapparatus.com. Sephadex G-25 is a commonly used resin for group separations, such as desalting, buffer exchange, and sample cleanup cytivalifesciences.com. In the context of this compound analysis, Sephadex G-25 can be employed to remove small molecules like salts and buffer components, thereby preparing the sample for more sensitive detection methods cytivalifesciences.comcambridge.org. It can also be used for initial fractionation of complex carbohydrate mixtures based on molecular size, aiding in the isolation or enrichment of this compound from biological samples cambridge.org. For instance, it has been used in conjunction with HPAEC-PAD to analyze oligosaccharide fractions from human milk cambridge.org.

Advanced Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of molecules waters.combioanalysis-zone.com. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas waters.combioanalysis-zone.com. This capability is critical for confirming the identity of this compound and differentiating it from isobaric compounds. HRMS, often coupled with liquid chromatography (LC-HRMS), has been instrumental in identifying and characterizing numerous human milk oligosaccharides, including isomers of lacto-N-octaose, by providing precise mass data for molecular formula determination researchgate.netnih.govnih.gov.

Tandem Mass Spectrometry (MSn) for Structural Fingerprinting

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation by fragmenting selected precursor ions and analyzing the resulting product ions nih.govnih.govnih.govmdpi.com. The fragmentation patterns, or "fingerprints," provide detailed information about the glycosidic linkages, monosaccharide composition, and branching patterns within the oligosaccharide structure nih.govnih.govmdpi.com. For this compound, MS/MS analysis can reveal characteristic fragment ions that are specific to its unique structure, enabling differentiation from isomers nih.govnih.govnih.gov. Techniques like electrospray ionization (ESI) coupled with MS/MS and high-resolution mass analyzers (e.g., TOF, FT-ICR) are commonly used to obtain comprehensive structural data nih.govnih.govnih.govnih.gov. Combining MS/MS with exoglycosidase digestion further enhances structural certainty by selectively removing monosaccharides, allowing for the mapping of linkages nih.gov.

Compound List:

this compound

Lacto-N-octaose

Difucosyl(1-2,1-2)-iso-lacto-N-octaose

Lacto-N-neofucopentaose I

Lacto-N-neodecaose

Monofucosyllacto-N-decaose

Iso-lacto-N-octaose

Para-Lacto-N-octaose

Lacto-N-tetraose (LNT)

Lacto-N-fucopentaose I (LNFP I)

Lacto-N-fucopentaose II (LNFP II)

Lacto-N-neotetraose (LNnT)

2'-Fucosyllactose (B36931) (2'-FL)

Glucose

Galactose

N-Acetylglucosamine

Fucose

Sialyllactose

Fucosyl-lactosamine

Fucosyl-lacto-N-triose

N-acetylneuraminyl-lactose (NeuAcLac)

N-acetylneuraminyl-lacto-N-tetraose (NeuAcLNT)

Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-6[Galβ1-3GlcNAcβ1-3]Galβ1-4Glc

Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-6[Galβ1-3GlcNAcβ1-3]Galβ1-4Glc

Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-6[Galβ1-3(Fucα1-4)GlcNAcβ1-3]Galβ1-4Glc

Difucosyl-lacto-N-hexaose isomers (DF-LNHs)

Trifucosyl-lacto-N-tetraose isomers (TF-LNTs)

Lacto-N-difucohexaose I (LNDFH I)

Lacto-N-difucohexaose II (LNDFH II)

Lacto-N-fucopentaose III (LNFP III)

Lacto-N-fucopentaose V (LNFP V)

Lacto-N-hexaose (LNH)

Lacto-N-neohexaose (LNnH)

Para-Lacto-N-hexaose

Para-Lacto-N-neohexaose

Lacto-N-neooctaose

Monofucosyllacto-N-octaose

Monofucosylmonosialyllacto-N-hexaose (FS-LNH)

Monofucosylmonosialyllacto-N-neotetraose (FS-LNnH)

Lacto-N-decaose

Emerging Research Avenues and Prospects for P Lacto N Octaose

Elucidation of Further Fucosylated and Sialylated Derivatives of p-Lacto-N-octaose

The core structure of this compound serves as a scaffold for further modification through the addition of fucose and sialic acid residues. These modifications dramatically increase the structural diversity and functional capacity of the parent molecule.

Fucosylated Derivatives: Fucosylation, the addition of fucose sugars, is a common modification of HMOs that plays a critical role in their biological activity. Research has identified fucosylated derivatives of closely related large oligosaccharides. For instance, di- and trifucosyl derivatives of lacto-N-octaose have been described in the scientific literature. mdpi.com Furthermore, studies have successfully isolated and characterized difucosyl derivatives of para-lacto-N-hexaose, a precursor to this compound. researchgate.net One notable example is a nonasaccharide identified as V-Fuc, IIIFuc-p-Lacto-N-hexaose, which is a trifucosylated form of para-lacto-N-hexaose. mdpi.com These findings strongly suggest the natural occurrence of a variety of fucosylated this compound derivatives in human milk, with fucose potentially being added at various positions along the glycan chain. The precise location of these fucose residues is determined by specific fucosyltransferases (FUTs), such as FUT2 and FUT3, which are responsible for creating α1-2, α1-3, and α1-4 linkages.

Sialylated Derivatives: Sialylation involves the attachment of sialic acid residues, typically N-acetylneuraminic acid (Neu5Ac), to the terminal positions of the oligosaccharide chain. This process is catalyzed by sialyltransferases. While specific sialylated derivatives of this compound have not yet been extensively characterized in the literature, the well-established principles of HMO biosynthesis indicate a high probability of their existence. Sialic acid can be linked to galactose or N-acetylglucosamine residues via α2-3 or α2-6 linkages. mdpi.comnih.gov The enzymatic tools for achieving sialylation are well-understood, and various sialyltransferases have been employed to synthesize a wide range of sialylated oligosaccharides. mdpi.com Future research efforts are expected to focus on the isolation and structural elucidation of these sialylated this compound variants from human milk and their enzymatic synthesis for functional studies.

The potential fucosylated and sialylated derivatives of this compound represent a vast and largely unexplored area of glycobiology. A systematic investigation into these derivatives is crucial for a comprehensive understanding of the full repertoire of HMO structures and their corresponding biological roles.

| Modification | Key Enzymes | Potential Linkages | Significance |

| Fucosylation | Fucosyltransferases (FUTs) | α1-2, α1-3, α1-4 | Modulation of gut microbiota, anti-adhesive properties against pathogens, immune system development. |

| Sialylation | Sialyltransferases (STs) | α2-3, α2-6 | Brain development, cognitive function, immune modulation, prevention of pathogen binding. |

Advancements in Controllable and Scalable Synthetic Production

The low abundance of this compound in human milk necessitates the development of efficient and scalable synthetic methods to produce sufficient quantities for research and potential commercial applications. Significant progress has been made in chemical, enzymatic, and chemoenzymatic synthesis of complex HMOs.

Enzymatic and Chemoenzymatic Synthesis: Enzymatic and chemoenzymatic approaches are becoming increasingly popular for the synthesis of complex HMOs due to their high regio- and stereoselectivity, which circumvents the need for extensive protecting group manipulations. ucdavis.edunih.gov These methods utilize a range of glycosyltransferases, such as galactosyltransferases and N-acetylglucosaminyltransferases, to sequentially add monosaccharide units to a growing glycan chain.

Recent advancements have focused on one-pot multi-enzyme (OPME) systems and whole-cell biotransformation to streamline the synthesis process and improve yields. nih.gov For instance, the enzymatic synthesis of para-lacto-N-hexaose and its fucosylated derivatives has been achieved using a sequential one-pot enzymatic system. nih.gov Furthermore, a controllable chemoenzymatic strategy has been developed for the production of asymmetric biantennary HMOs, including iso-lacto-N-octaose, a structural isomer of this compound. nih.gov This approach combines the flexibility of chemical synthesis for creating core structures with the precision of enzymatic catalysis for subsequent chain elongation and modification.

Scalable Production: For large-scale production, microbial fermentation using engineered microorganisms such as Escherichia coli is a promising strategy. researchgate.net These microbial cell factories can be metabolically engineered to produce specific glycosyltransferases and sugar-nucleotide donors required for the synthesis of complex HMOs from simple and inexpensive starting materials. While the industrial-scale production of smaller HMOs like 2'-fucosyllactose (B36931) (2'-FL) and lacto-N-neotetraose (LNnT) is already established, the synthesis of larger and more complex structures like this compound presents greater challenges. Future research will likely focus on optimizing microbial strains and fermentation processes to achieve economically viable and scalable production of this compound and its derivatives.

| Synthetic Approach | Advantages | Challenges |

| Chemical Synthesis | Production of structurally defined molecules. | Multiple protection/deprotection steps, potentially lower yields for complex structures. |

| Enzymatic Synthesis | High regio- and stereoselectivity, milder reaction conditions. | Availability and cost of specific enzymes and sugar-nucleotide donors. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the precision of enzymes. | Requires expertise in both chemical and enzymatic methods. |

| Microbial Fermentation | Potential for high-yield, scalable, and cost-effective production. | Complex metabolic engineering, optimization of fermentation conditions. |

Integration of Multi-Omics Approaches in Glycobiology Research

To fully comprehend the biological significance of this compound, it is essential to move beyond studying the molecule in isolation and instead adopt a holistic, systems-level perspective. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the complex interplay between this compound, the host, and the gut microbiota.

Genomics and Transcriptomics: Genomic and transcriptomic analyses of the gut microbiome can reveal which bacterial species possess the genetic capacity to utilize this compound and how its presence influences microbial gene expression. nih.gov For example, identifying the expression of specific glycoside hydrolases in response to this compound supplementation can pinpoint the microorganisms responsible for its degradation. On the host side, transcriptomic analysis of intestinal epithelial cells or immune cells can shed light on the cellular pathways modulated by this compound, such as those involved in barrier function, inflammation, and cell signaling. nih.gov

Proteomics and Metabolomics: Proteomics can be used to identify changes in the protein expression profiles of both microbial and host cells in response to this compound. This can provide insights into the functional responses elicited by this complex glycan. Metabolomics, the study of small molecule metabolites, is particularly valuable for understanding the downstream effects of this compound metabolism by the gut microbiota. mdpi.com For instance, the production of short-chain fatty acids (SCFAs) and other bioactive metabolites can be quantified to assess the impact of this compound on microbial fermentation and its subsequent effects on host health.

By integrating data from these different "omics" layers, researchers can construct comprehensive models of the biological systems in which this compound operates. This multi-omics approach will be instrumental in deciphering its precise mechanisms of action and identifying potential biomarkers of its effects.

Detailed Investigations into Structure-Function Relationships in Preclinical Models

To translate our understanding of this compound into tangible health benefits, detailed investigations into its structure-function relationships in relevant preclinical models are imperative. These studies are crucial for establishing causality and elucidating the mechanisms underlying its observed biological effects.

Gut Microbiota Modulation: Preclinical models, such as germ-free or humanized rodent models, are invaluable for studying the impact of this compound on the gut microbiota. By colonizing these animals with specific microbial communities or human fecal microbiota, researchers can assess how this compound selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Bacteroides, while potentially inhibiting the proliferation of pathogens. nih.gov

Immune System Development and Modulation: The immunomodulatory properties of this compound can be investigated in various preclinical models of immune development and disease. For example, its effects on the maturation of the gut-associated lymphoid tissue (GALT), the balance of T-helper cell subsets, and the production of cytokines can be evaluated. nih.gov Models of inflammatory bowel disease (IBD) or allergy can be used to determine if this compound can ameliorate disease symptoms and modulate underlying inflammatory pathways.

Intestinal Barrier Function: The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Preclinical models of intestinal barrier dysfunction, such as those induced by chemical agents or pathogens, can be used to assess the ability of this compound to enhance barrier function. This can be measured by assessing changes in transepithelial electrical resistance (TEER), paracellular permeability, and the expression of tight junction proteins.

By systematically comparing the effects of the core this compound structure with its various fucosylated and sialylated derivatives in these preclinical models, researchers can establish clear structure-function relationships. nih.gov This knowledge will be essential for identifying the most potent and effective forms of this complex HMO for potential therapeutic or nutritional applications. The use of preclinical models allows for controlled investigations that are not always feasible in human studies, providing a critical bridge between basic research and clinical translation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.